molecular formula C10H11BrO3 B3022652 Methyl 2-bromo-2-(4-methoxyphenyl)acetate CAS No. 50612-99-2

Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Cat. No.: B3022652
CAS No.: 50612-99-2
M. Wt: 259.1 g/mol
InChI Key: YICYREKXXVXWCS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is characterized by the presence of a bromine atom and a methoxyphenyl group attached to an acetate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a type of α-bromo ester . The primary targets of this compound are the conjugate bases of carbene complexes . These complexes play a crucial role in various chemical reactions, including carbon-carbon bond formation .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely used in transition metal catalyzed carbon–carbon bond-forming reactions . The downstream effects of this pathway include the synthesis of various organic compounds, including vitamins and pharmaceutical drugs .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the alkylation of phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine . Additionally, it is used in the synthesis of coumarins and cis-cyclopropane .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the SM coupling conditions, which involve mild and functional group tolerant reaction conditions, can affect the compound’s action and efficacy . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-methoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(4-methoxyphenyl)acetate. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl or carbonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: The major products are substituted acetates with the nucleophile replacing the bromine atom.

    Reduction: The major products are alcohols or amines, depending on the reducing agent used.

    Oxidation: The major products are hydroxyl or carbonyl derivatives of the original compound.

Scientific Research Applications

Methyl 2-bromo-2-(4-methoxyphenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

methyl 2-bromo-2-(4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICYREKXXVXWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-methoxyphenylacetate (20 g, 0.11 mol) and NBS (0.11 mol) in CCl4 (0.2 l) were added 3 drops of 48% HBr and this mixture was heated to reflux for 8 h. The cooled solution was filtered through a pad of silica gel and the filtrate was evaporated in vacuo to give 29 g of the title compound as pale yellow oil, which was used in the subsequent step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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